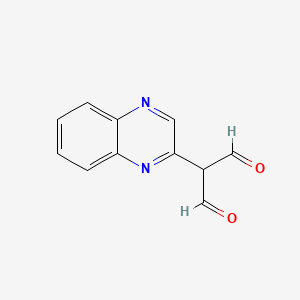

2-(2-Quinoxalinyl)malondialdehyde

Description

Conceptual Foundations of Multifunctional Organic Molecules in Advanced Chemical Synthesis

The design and synthesis of multifunctional organic molecules are a cornerstone of modern chemical research. By incorporating multiple reactive sites or distinct structural domains, chemists can create molecules with tailored properties, capable of participating in complex reaction cascades or serving as versatile building blocks for more elaborate structures. The strategic placement of functional groups allows for a high degree of control over a molecule's reactivity, selectivity, and ultimately, its function. This approach is fundamental to the development of new synthetic methodologies, catalysts, and materials.

Overview of Malondialdehyde Analogs and Their Significance in Chemical Reactivity Studies

Malondialdehyde and its analogs are well-known in organic chemistry for their high reactivity, primarily due to the presence of two carbonyl groups in a 1,3-relationship. This arrangement leads to the acidity of the central methylene (B1212753) protons and the propensity of the molecule to exist in its enol form. Malondialdehydes are versatile synthons, readily undergoing reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form a diverse array of heterocyclic and acyclic products. Their reactivity is often pH-dependent, and they serve as important precursors in the synthesis of various organic compounds and as probes for studying biological processes like lipid peroxidation. wikipedia.orgmdpi.com

Elucidation of the Quinoxaline (B1680401) Scaffold's Role in Heterocyclic Chemistry

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent scaffold in heterocyclic chemistry. Quinoxaline derivatives are known to exhibit a wide range of chemical and biological activities. organic-chemistry.orgnih.gov The presence of the two nitrogen atoms in the pyrazine ring influences the electronic distribution of the entire molecule, rendering the carbons of the pyrazine ring electrophilic and susceptible to nucleophilic attack. The quinoxaline nucleus can be functionalized at various positions, allowing for the synthesis of a vast library of derivatives with diverse properties. chemistrysteps.comyoutube.com The development of efficient synthetic routes to quinoxalines, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, has been a significant area of research. nih.govchemistrysteps.com

Strategic Positioning of 2-(2-Quinoxalinyl)malondialdehyde as a Hybrid Chemical Entity for Fundamental Academic Inquiry

This compound emerges as a strategically designed molecule that combines the key features of both malondialdehyde and quinoxaline. The malondialdehyde moiety provides two reactive aldehyde groups, making it a potent precursor for cyclization and condensation reactions. The quinoxaline scaffold, attached at the 2-position of the malondialdehyde, acts as a significant electronic and steric modulator. This unique combination makes this compound a valuable tool for fundamental academic inquiry into the synthesis of novel heterocyclic systems and for studying the interplay of reactivity between its constituent functional groups.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the synthesis and reactivity of this compound are not widely available in the public domain, its preparation can be conceptually approached through established synthetic organic chemistry principles. A plausible and widely utilized method for the introduction of a dicarbonyl functionality, such as that in malondialdehyde, to an activated methyl group is the Vilsmeier-Haack reaction . researchgate.netsapub.org

This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent. researchgate.netsapub.org This reagent can then react with a suitable nucleophile. In the context of synthesizing this compound, the starting material would be 2-methylquinoxaline (B147225). The methyl group at the 2-position of the quinoxaline ring is activated by the electron-withdrawing nature of the adjacent heterocyclic system.

The proposed synthetic pathway would involve the following conceptual steps:

Formation of the Vilsmeier reagent: Reaction of POCl₃ with DMF.

Electrophilic attack: The activated methyl group of 2-methylquinoxaline attacks the Vilsmeier reagent.

Hydrolysis: Subsequent hydrolysis of the resulting intermediate would yield the desired this compound.

Due to the lack of specific experimental data in the searched literature, a detailed table of spectroscopic data cannot be provided. However, based on the proposed structure, the following characteristic signals would be expected in its spectroscopic analyses:

¹H NMR: Signals corresponding to the aldehydic protons, the methine proton of the malondialdehyde moiety, and the aromatic protons of the quinoxaline ring.

¹³C NMR: Resonances for the carbonyl carbons of the aldehyde groups, the methine carbon, and the carbons of the quinoxaline ring system.

IR Spectroscopy: Strong absorption bands in the region of 1680-1720 cm⁻¹ characteristic of the C=O stretching of the aldehyde groups, and bands corresponding to the C=N and C=C stretching of the quinoxaline ring.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈N₂O₂). byu.edu

Structure

3D Structure

Propriétés

IUPAC Name |

2-quinoxalin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-6-8(7-15)11-5-12-9-3-1-2-4-10(9)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFAHKDFMOBRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396694 | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-84-9 | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 2 Quinoxalinyl Malondialdehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Connectivity and Proton Environments

A detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Quinoxalinyl)malondialdehyde would provide crucial information about its molecular framework. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoxaline (B1680401) ring system and the malondialdehyde moiety. The chemical shifts (δ) of these protons would indicate their electronic environment, and the coupling constants (J) between adjacent protons would reveal their connectivity.

Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons of the malondialdehyde group and the carbons of the quinoxaline ring would be particularly informative for confirming the compound's structure.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Aldehydic Protons (CHO) | 9.5 - 10.5 | 190 - 200 |

| Methine Proton (CH) | 4.5 - 5.5 | 50 - 60 |

| Quinoxaline Protons | 7.5 - 8.5 | 120 - 150 |

| Quinoxaline Carbons | - | 120 - 150 |

This table represents hypothetical data and is for illustrative purposes only. Actual experimental values are not currently available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To further elucidate the structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the different fragments of the molecule and confirming the attachment of the malondialdehyde moiety to the quinoxaline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the three-dimensional conformation and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₁₁H₈N₂O₂), the expected monoisotopic mass is approximately 200.0586 g/mol . HRMS would provide a highly accurate mass measurement, confirming the elemental composition. Furthermore, by analyzing the fragmentation pattern under techniques like tandem mass spectrometry (MS/MS), the structural integrity of the quinoxaline and malondialdehyde fragments could be verified.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.0659 |

| [M+Na]⁺ | 223.0478 |

This data is based on theoretical predictions and has not been experimentally confirmed in available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be expected to show characteristic absorption bands for:

C=O stretching of the aldehyde groups (typically around 1680-1720 cm⁻¹).

C-H stretching of the aromatic quinoxaline ring and the aldehydic protons.

C=N and C=C stretching vibrations of the quinoxaline ring system.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a known chromophore, and its conjugation with the malondialdehyde moiety would be expected to result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands would offer insights into the extent of π-conjugation within the molecule.

Crystallographic Analysis: Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and conformation of this compound. Such data would be invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, starting materials, and potential byproducts. They are also the cornerstone for determining the purity of the isolated compound and for developing quantitative analytical methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for ensuring the analytical purity and accurate quantification of the compound. Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.net For instance, a validated HPLC method for malondialdehyde (MDA), a related parent compound, demonstrated linearity over a range of 0.5–1000 ppm with excellent recovery and precision. researchgate.net Similarly, methods for quinoxaline derivatives have been established for their determination in various matrices. nih.gov The malondialdehyde portion of the molecule can be derivatized with agents like thiobarbituric acid (TBA) to form a stable, colored adduct, which facilitates detection and quantification. nih.govnih.gov

The choice of stationary and mobile phases is the most critical factor in achieving high-resolution separation in HPLC. For quinoxaline derivatives and related structures, reversed-phase chromatography is the most common approach.

Stationary Phases: Chemically bonded silica-based stationary phases are prevalent. C18 (octadecylsilane) and C8 (octylsilane) columns are frequently employed due to their hydrophobicity, which allows for effective separation of moderately polar to nonpolar compounds. nih.govslideshare.net For example, a Supelcosil LC-18 column was successfully used for the separation of an MDA derivative. mdpi.com The choice between C18 and C8 depends on the specific hydrophobicity of the analyte; C18 provides greater retention for nonpolar compounds, while C8 is suitable for moderately polar molecules.

Mobile Phases: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. For instance, an isocratic mobile phase of 14% acetonitrile and 86% phosphate (B84403) buffer (20 mM, pH 6) was used for MDA analysis. mdpi.com In another case, a gradient elution starting from 88% aqueous formic acid and moving to 88% acetonitrile with formic acid was used for quinoxaline 1,4-dioxides. chromatographyonline.com The pH of the aqueous component is also a crucial parameter, as it can affect the ionization state and thus the retention of the analyte. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of Quinoxaline and Malondialdehyde-Related Compounds

| Parameter | Typical Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 | Separates based on hydrophobicity. C18 offers higher retention for non-polar analytes. | nih.govmdpi.com |

| Mobile Phase (Organic) | Acetonitrile or Methanol | Organic modifier to control elution strength. Acetonitrile often provides better peak shape. | mdpi.comchromatographyonline.com |

| Mobile Phase (Aqueous) | Water with buffer (e.g., phosphate, formic acid) | Controls pH, which influences the ionization and retention of the analyte. | mdpi.comchromatographyonline.com |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient is better for complex mixtures with a wide range of polarities. | mdpi.comchromatographyonline.com |

| Flow Rate | 0.3 - 1.0 mL/min | Affects analysis time and column efficiency. | mdpi.comchromatographyonline.com |

The selection of an appropriate detector is vital for achieving the required sensitivity and selectivity. juniperpublishers.comscioninstruments.com For this compound, several detection strategies are applicable.

UV/Visible (UV-Vis) Detection: This is the most common detection method in HPLC. scioninstruments.com Compounds containing chromophores, such as the quinoxaline ring system, absorb light in the UV or visible region. The derivatization of the malondialdehyde moiety with thiobarbituric acid (TBA) produces a pink adduct with a strong absorbance maximum around 532 nm, providing a highly specific method for quantification. nih.govmdpi.com A simple UV detector set at a single wavelength can be used, for instance at 220 nm for MDA. researchgate.net

Diode Array Detection (DAD): A DAD (also known as a Photodiode Array, PDA, detector) acquires absorbance data over a range of wavelengths simultaneously. thermofisher.com This provides a three-dimensional dataset (time, absorbance, wavelength), which is useful for method development, peak purity analysis, and compound identification by comparing the acquired UV spectrum with that of a reference standard. researchgate.net DAD is considered a fast and reliable method for screening and quality control. researchgate.net

Fluorescence Detection (FLD): Fluorescence detectors offer significantly higher sensitivity (10-1000 times more than UV detectors) and selectivity for compounds that fluoresce. juniperpublishers.comscioninstruments.com The quinoxaline moiety is known to be fluorescent. Furthermore, derivatization of related compounds with reagents like 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA) can yield highly fluorescent quinoxaline derivatives, allowing for detection at picogram levels. rsc.org This makes FLD an excellent choice for trace-level quantification.

Table 2: Comparison of HPLC Detection Strategies

| Detector Type | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| UV/Visible | Measures light absorption at a specific wavelength. | Robust, widely applicable, cost-effective. | Analyte must contain a chromophore. | scioninstruments.com |

| Diode Array (DAD/PDA) | Acquires a full UV-Vis spectrum for each point in the chromatogram. | Provides spectral information for peak identification and purity assessment. | Slightly less sensitive than single-wavelength UV detectors. | thermofisher.comresearchgate.net |

| Fluorescence (FLD) | Measures light emitted by the analyte after excitation at a specific wavelength. | Extremely sensitive and selective. | Analyte must be naturally fluorescent or derivatized with a fluorescent tag. | juniperpublishers.comrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. youtube.comresearchgate.net Due to its likely low volatility and thermal instability, this compound itself is not suitable for direct GC-MS analysis. However, the technique can be employed for profiling after chemical derivatization to convert the analyte into a more volatile and thermally stable form.

The derivatization strategy would target the active methylene (B1212753) and aldehyde functional groups of the malondialdehyde portion. For instance, malondialdehyde is often derivatized with pentafluorobenzyl bromide (PFB-Br) to form a stable derivative that is amenable to GC-MS analysis with high sensitivity using electron capture negative-ion chemical ionization. nih.gov Alternatively, reaction of the precursor α-oxo acid with o-phenylenediamine (B120857) yields the quinoxaline derivative, which can then be further derivatized (e.g., silylation) for GC-MS analysis. nih.gov The resulting derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification.

Table 3: GC-MS Analysis Workflow for a Derivatized Analyte

| Step | Description | Purpose | Reference |

|---|---|---|---|

| Derivatization | Chemical reaction to convert the analyte into a volatile and thermally stable compound (e.g., using PFB-Br or silylation agents). | To make the analyte suitable for gas-phase analysis. | nih.govnih.gov |

| GC Separation | The derivatized sample is vaporized and separated in a long capillary column. | Separates components of the mixture based on boiling point and polarity. | nih.gov |

| Ionization | Separated molecules are ionized (e.g., by electron impact or chemical ionization). | To create charged particles that can be manipulated by the mass analyzer. | nih.gov |

| Mass Analysis | Ions are separated based on their mass-to-charge ratio (m/z). | Provides structural information and allows for identification. | nih.gov |

Capillary Electrophoresis (CE) for High-Efficiency Separation and Analysis

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes within a narrow capillary. nih.govlibretexts.org It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govdiva-portal.org For a compound like this compound, which possesses ionizable groups, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode.

In CZE, separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com The quinoxaline nitrogen atoms can be protonated under acidic conditions, rendering the molecule cationic and allowing it to migrate in an electric field. The separation can be optimized by adjusting several parameters:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical. The pH determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. diva-portal.org

Additives: The selectivity of the separation can be significantly enhanced by adding modifiers to the BGE. For separating structurally similar compounds, such as diastereomers of quinoline (B57606) derivatives, additives like cyclodextrins or organic solvents (e.g., 2-propanol) have been used successfully. nih.govnih.gov Polyvinylpyrrolidone has also been used as a pseudo-stationary phase to improve the separation of cationic dyes. researchgate.net

CE is a powerful alternative or complementary technique to HPLC for purity assessment and analysis of charged quinoxaline-containing compounds. nih.gov

Table 4: Key Parameters in Capillary Electrophoresis Method Development

| Parameter | Description | Effect on Separation | Reference |

|---|---|---|---|

| Background Electrolyte (BGE) | The buffer solution filling the capillary. | Determines the charge of the analyte (via pH) and the electroosmotic flow (EOF). | diva-portal.org |

| Applied Voltage | The electric field applied across the capillary (typically 10-30 kV). | Drives the migration of ions. Higher voltage leads to faster analysis but more Joule heating. | youtube.com |

| Capillary | A narrow (20-75 µm i.d.) fused-silica tube. | Its inner surface charge generates the EOF. | sciex.comyoutube.com |

| Additives | Modifiers added to the BGE, such as cyclodextrins, surfactants, or organic solvents. | Can improve separation selectivity by creating secondary equilibria (e.g., inclusion complexes). | nih.govnih.gov |

Theoretical and Computational Chemistry Investigations of 2 2 Quinoxalinyl Malondialdehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a cornerstone for understanding the electronic behavior of 2-(2-Quinoxalinyl)malondialdehyde. scispace.com These methods provide a detailed picture of the molecule's electronic distribution and are instrumental in predicting its chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

To illustrate the typical values obtained for related compounds, the following table presents calculated quantum chemical parameters for a selection of quinoxaline (B1680401) derivatives. These values help in contextualizing the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-methyl-2-phenyl quinoxaline (MPQ) | -5.98 | -1.75 | 4.23 |

| 2,3-diphenyl quinoxaline (PPQ) | -6.12 | -1.88 | 4.24 |

| 3-methyl-2(2-hydroxyphenyl)quinoxaline (MHPQ) | -5.73 | -1.63 | 4.10 |

This data is for illustrative purposes and is based on calculations for related quinoxaline derivatives.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color spectrum to represent different potential values on the molecular surface. Regions of negative potential, typically colored red, are rich in electrons and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For quinoxaline derivatives, the nitrogen atoms of the pyrazine (B50134) ring are generally characterized by a negative electrostatic potential due to their high electronegativity, making them susceptible to interaction with electrophiles. nih.gov The hydrogen atoms and other electron-withdrawing substituents, on the other hand, tend to exhibit a positive potential. nih.gov In the case of this compound, the malondialdehyde substituent would significantly influence the charge distribution, with the oxygen atoms of the aldehyde groups expected to be regions of high negative potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of molecules over time. utrgv.edursc.org These simulations solve Newton's equations of motion for a system of atoms, offering a detailed view of molecular flexibility, stability, and intermolecular interactions. utrgv.edu

For quinoxaline derivatives, MD simulations have been employed to study their binding modes with biological targets, such as proteins and DNA. nih.govmdpi.com These studies reveal crucial information about the stability of the ligand-receptor complexes and the key residues involved in the interaction. mdpi.com For this compound, MD simulations could elucidate its preferred conformations in different solvent environments and how it interacts with potential binding partners. The flexibility of the malondialdehyde side chain would be a key aspect to investigate, as its conformational changes could play a significant role in its chemical and biological activity.

Elucidation of Structure-Property and Structure-Reactivity Relationships via Computational Modeling

Computational modeling is instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). mdpi.comresearchgate.net These models correlate the chemical structure of a series of compounds with their observed biological activity or physical properties. mdpi.com

For quinoxaline derivatives, QSAR studies have been successfully used to design novel compounds with enhanced anticancer and antimalarial activities. mdpi.com These studies have identified key molecular descriptors, such as electronic and steric parameters, that govern the biological efficacy of these compounds. By applying similar computational modeling techniques to this compound and its analogues, it would be possible to predict their properties and to guide the synthesis of new derivatives with desired characteristics. The electronic properties derived from quantum chemical calculations, such as HOMO-LUMO energies and MEP, often serve as important descriptors in these models. researchgate.net

In Silico Prediction and Interpretation of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scispace.com These in silico predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. scispace.com

DFT calculations have been shown to provide reliable predictions of the vibrational frequencies of quinoxaline derivatives, which correspond to the peaks observed in IR and Raman spectra. scispace.com Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental NMR spectra. For this compound, computational prediction of its spectroscopic data would be a crucial step in its characterization, providing a theoretical benchmark for experimental verification.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 2 Quinoxalinyl Malondialdehyde

Reaction Mechanisms of the Malondialdehyde Moiety: Electrophilic, Nucleophilic, and Radical Pathways

The malondialdehyde (MDA) portion of the molecule is a highly reactive dicarbonyl compound. Its reactivity is significantly influenced by pH. nih.gov At physiological pH, it primarily exists as the less reactive enolate ion. However, under acidic conditions, it adopts the more reactive β-hydroxyacrolein form. nih.gov

Electrophilic and Nucleophilic Reactions: The electrophilic nature of the carbonyl carbons in the malondialdehyde moiety makes them susceptible to nucleophilic attack. This is the basis for many of its characteristic reactions. For instance, MDA readily undergoes nucleophilic addition reactions with compounds containing primary amino groups, such as amino acids (lysine, histidine, arginine), to form Schiff bases. nih.govnih.gov This reactivity is a key aspect of its biological interactions and is implicated in the modification of proteins. nih.govnih.gov The reaction with nucleophiles like 2-thiobarbituric acid (TBA) at low pH and elevated temperatures is a well-known example, leading to the formation of a colored and fluorescent adduct. nih.gov

Radical Pathways: While direct radical pathways involving the malondialdehyde moiety of this specific compound are not extensively detailed in the provided context, malondialdehyde itself is a product of lipid peroxidation initiated by radical species like the hydroperoxyl radical (HO•). nih.gov This suggests a potential involvement in radical-mediated processes, although the primary reactivity of the malondialdehyde group is characterized by its electrophilic nature.

Reactivity of the Quinoxaline (B1680401) Heterocycle: Electrophilic Aromatic Substitutions and Heterocyclic Ring Transformations

The quinoxaline ring system exhibits its own distinct reactivity. Due to the presence of two nitrogen atoms, the quinoxaline nucleus is electron-deficient, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atoms generally deactivates the benzene (B151609) ring of the quinoxaline system towards electrophilic aromatic substitution. However, these reactions can still occur, often requiring forcing conditions. The position of substitution is directed by the existing substituent and the electronic properties of the ring.

Nucleophilic Aromatic Substitution: The electron-deficient character of the quinoxaline ring makes it prone to nucleophilic aromatic substitution (SNA_r_), particularly at positions activated by the nitrogen atoms. rsc.org For instance, studies on quinoxaline derivatives have shown that they can undergo vicarious nucleophilic substitution (VNS) of hydrogen with various carbanions. rsc.org

Heterocyclic Ring Transformations: The quinoxaline ring can participate in various transformations. For example, multicomponent reactions involving quinoxalin-2(1H)-ones have been developed to introduce functional groups at the C3 position through radical cascade reactions. mdpi.com These transformations often involve the generation of radical intermediates and subsequent cyclization or addition steps.

Systematic Studies of Derivatization Reactions for Enhanced Analytical Specificity and Detectability

The high reactivity of the malondialdehyde moiety is exploited for analytical purposes through derivatization reactions. These reactions aim to convert the analyte into a more easily detectable form, often enhancing its spectrophotometric or mass spectrometric properties.

Condensation Reactions with Amines and Hydrazines (e.g., 2-Thiobarbituric Acid, 2,4-Dinitrophenylhydrazine)

A cornerstone of malondialdehyde analysis is its condensation with various reagents.

2-Thiobarbituric Acid (TBA): The reaction of malondialdehyde with TBA is one of the most widely used methods for its quantification. nih.govresearchgate.net In an acidic medium and at high temperatures (around 95°C), one molecule of MDA condenses with two molecules of TBA to form a pink-colored MDA-(TBA)₂ adduct, which exhibits strong absorbance around 532 nm and fluorescence. nih.govresearchgate.netnwlifescience.comresearchgate.net This reaction is frequently employed in the "TBA test" to assess lipid peroxidation. nih.gov

2,4-Dinitrophenylhydrazine (B122626) (DNPH): DNPH is another common derivatizing agent for carbonyl compounds, including malondialdehyde. nih.gov The reaction involves the condensation of the hydrazine (B178648) with the carbonyl groups to form a stable dinitrophenylhydrazone derivative. These derivatives are often intensely colored and can be readily analyzed by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Other Hydrazines: Various other hydrazine-based reagents have been utilized for the derivatization of MDA to improve analytical sensitivity and specificity. These include pentafluorophenylhydrazine (B1196947) and trifluoroethylhydrazine, which are particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Methylhydrazine has also been employed for GC-based detection. researchgate.net

The reaction with these derivatizing agents typically proceeds through an addition-elimination mechanism, where the nucleophilic amine or hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable product. nih.gov

Optimization of Reaction Parameters for Derivatization Processes (e.g., pH, Temperature, Reaction Time, Stoichiometric Ratios)

The efficiency and reproducibility of derivatization reactions are highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for accurate and reliable quantification.

| Parameter | Optimized Conditions and Observations |

| pH | Acidic conditions are generally required to facilitate the reaction. For the TBA assay, a low pH is necessary to protonate the malondialdehyde, making it more reactive. nih.gov For oxindolimine ligands, the keto form is favored at pH 5, while the enol form increases at pH ≥ 8. frontiersin.org |

| Temperature | Elevated temperatures are often employed to accelerate the reaction rate. For the TBA reaction, incubation at 95°C for 60 minutes is a common protocol. researchgate.net However, some studies have explored carrying out the reaction at ambient temperature for longer durations (e.g., 2.5 hours) or at 40°C for 2.5 hours for optimal and reproducible results. researchgate.net |

| Reaction Time | The reaction time needs to be sufficient to ensure complete derivatization. For the TBA assay, a 60-minute incubation is typical. researchgate.netnwlifescience.com Increasing the reaction time from 2 to 2.5 hours at ambient temperature has been shown to improve the relative intensity of the signal. researchgate.net |

| Stoichiometric Ratios | The ratio of the derivatizing agent to the analyte can influence the reaction outcome. In the TBA assay, a 2:1 molar ratio of TBA to MDA is involved in the formation of the final adduct. nih.gov |

Investigation of Tautomeric Equilibria (e.g., keto-enol tautomerism) and Their Impact on Chemical Behavior

Like many dicarbonyl compounds, 2-(2-Quinoxalinyl)malondialdehyde can exist in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org This tautomerism plays a significant role in its chemical reactivity and biological activity.

Keto-Enol Tautomerism: The keto form contains two carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.orglibretexts.org The equilibrium between these two forms is influenced by several factors, including the solvent, pH, and the presence of intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com For instance, in aqueous solutions, the keto form of many carbonyl compounds is generally favored. frontiersin.org However, factors like conjugation and hydrogen bonding can stabilize the enol form. masterorganicchemistry.comyoutube.com In the case of β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the other carbonyl oxygen. youtube.com

Impact on Chemical Behavior: The existence of tautomers can affect the molecule's reactivity. The enol form, with its nucleophilic double bond, can react differently than the keto form. masterorganicchemistry.com The tautomeric state can also be critical for biological activity. For example, the coordination of metal ions to ligands exhibiting keto-enol tautomerism can stabilize one form over the other, influencing the complex's biological properties. frontiersin.org Studies on other heterocyclic systems have shown that the tautomeric preference of a molecule can be crucial for its recognition by enzymes. nih.gov

Investigational Studies on the Chemical Interactions of 2 2 Quinoxalinyl Malondialdehyde Within Defined Chemical and Biochemical Model Systems

Chemical Adduct Formation and Covalent Binding Interactions with Model Biomolecules (e.g., Proteins, Nucleic Acids) in Controlled Chemical Environments

2-(2-Quinoxalinyl)malondialdehyde, as a dicarbonyl compound, exhibits significant reactivity towards nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity is largely attributed to the malondialdehyde (MDA) moiety, a well-known product of lipid peroxidation that readily forms adducts with cellular components. nih.govresearchgate.net The presence of the quinoxaline (B1680401) ring system further influences its chemical properties.

Protein Adduct Formation: The primary targets for MDA and its derivatives on proteins are the nucleophilic side chains of amino acids, particularly lysine (B10760008), arginine, and histidine. researchgate.net The reaction with lysine residues can lead to the formation of enaminal-type adducts and fluorescent dihydropyridine-lysine structures. researchgate.net Studies on malondialdehyde itself have shown that it can cross-link proteins, a process that begins with the formation of a protein adduct that then reacts with another protein or biomolecule. nih.govnih.gov For instance, MDA readily cross-links histones to DNA under physiological conditions. nih.gov It can also modify albumin, altering the reactivity of key residues like Cysteine-34 and impairing its esterase-like activity. nih.gov While direct studies on this compound are less common, the established reactivity of the MDA component suggests it will form similar covalent adducts. The quinoxaline group may sterically or electronically influence the rate and nature of these adduct formations.

Nucleic Acid Adduct Formation: Malondialdehyde is known to react with DNA bases, forming various adducts that are implicated in mutagenesis. nih.govresearchgate.net It can form adducts with guanosine (B1672433) and adenosine (B11128). nih.gov For example, the reaction of MDA with adenosine can lead to complex oligomeric adducts. nih.gov The covalent modification of DNA by MDA can lead to cross-linking with proteins, a process initiated by the formation of a protein adduct which then reacts with DNA. nih.gov Given that this compound is a derivative of MDA, it is expected to participate in similar reactions, forming adducts with DNA bases, potentially leading to DNA damage and cross-linking.

The table below summarizes known adducts formed by the malondialdehyde (MDA) moiety, which are anticipated to be similar for its quinoxaline derivative.

| Reactant Biomolecule | Amino Acid/Base | Type of Adduct/Interaction | Significance |

| Protein | Lysine | Enaminal adducts, Dihydropyridine cross-links researchgate.net | Protein damage, loss of function |

| Protein | Arginine | Nδ-(2-pyrimidyl)-L-ornithine researchgate.net | Alteration of protein structure |

| Protein | Histidine | MDA-histidine adducts researchgate.net | Protein modification |

| Protein (Albumin) | Cysteine | Altered reactivity of Cys34 nih.gov | Impaired antioxidant capacity |

| DNA | Adenosine | M3A (oligomeric adduct) nih.gov | Potential mutagenicity |

| DNA-Protein | Histones | Covalent cross-links nih.gov | Endogenous DNA damage |

Utility as a Chemical Standard or Analytical Probe in Advanced Biochemical Research Methodologies

This compound serves as a valuable chemical standard and analytical probe, primarily in studies related to oxidative stress and the degradation of biomolecules. nih.gov Its utility stems from its formation as a stable, chromophoric, or fluorescent derivative of malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.govscispace.com

Standard for Quantifying Oxidative Damage: The reaction of o-phenylenediamine (B120857) with MDA or its precursors is a classical method for derivatization, yielding a quinoxaline product that can be quantified. This makes this compound and its analogues useful for quantifying the extent of degradation of various molecules, such as dehydroascorbic acid or 2'-deoxyguanosine, which produce MDA upon oxidative breakdown.

Analytical Methodologies: The quantification of MDA itself is challenging due to its reactivity and the non-specificity of some traditional methods like the thiobarbituric acid (TBA) test. nih.govnih.gov More specific and sensitive methods often involve derivatization followed by chromatographic separation. nih.govresearchgate.netsemanticscholar.org Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for MDA quantification, often involving derivatization with reagents like pentafluorophenylhydrazine (B1196947) to form a stable product for analysis. nih.govsemanticscholar.org The use of a stable isotope-labeled internal standard, such as [2H2]MDA, further improves the accuracy of quantification. nih.gov High-performance liquid chromatography (HPLC) is also widely used, often after derivatizing MDA with 2,4-dinitrophenylhydrazine (B122626) (DNPH). scispace.com this compound, as a stable derivative, is well-suited for such advanced analytical techniques, serving as a reference compound to validate these methods.

The table below outlines the analytical properties and applications of MDA and its derivatives, including the quinoxaline form.

| Analytical Method | Derivative Used | Detection Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Pentafluorophenyl-pyrazole nih.gov | Mass-to-charge ratio | Highly sensitive quantification in plasma, tissues nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | 2,4-dinitrophenylhydrazone (DNPH) scispace.com | UV/Visible absorbance | Quantification in cell cultures, urine scispace.com |

| Spectrofluorometry | Thiobarbituric acid reactive substances (TBARS) nih.gov | Fluorescence (red adduct) | General, less specific index of lipid peroxidation nih.gov |

| Luminescence Spectrophotometry | Malondialdehyde-acetaldehyde (MAA) adducts frontiersin.org | Fluorescence | Quantification of specific aldehyde adducts frontiersin.org |

Chemical Transformation Pathways Under Biocatalytic and Abiotic Conditions in Model Systems

The chemical transformation of this compound can be influenced by both enzymatic (biocatalytic) and non-enzymatic (abiotic) factors.

Biocatalytic Transformations: The quinoxaline core is susceptible to metabolism by various enzymes. Studies on other quinoxaline derivatives have shown that they can be metabolized by enzymes like xanthine (B1682287) oxidase (XO), particularly in rodent plasma. nih.govacs.org This oxidative metabolism can lead to the formation of oxo-derivatives, with the oxygen atom being incorporated from water, not molecular oxygen. nih.govacs.org For example, a G protein-coupled receptor 119 agonist containing a quinoxaline moiety was found to be unstable in rat plasma, being converted to a 3-oxo-3,4-dihydroquinoxalin-6-yl metabolite by XO. nih.govacs.org Furthermore, certain fungi and bacteria are capable of oxidizing substituted quinoxalines. For instance, the fungus Absidia repens and the bacterium Pseudomonas putida can oxidize 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid. researchgate.net While direct studies on this compound are scarce, it is plausible that its quinoxaline ring could be a substrate for similar enzymatic oxidation. The malondialdehyde portion, being an aldehyde, could potentially be a substrate for aldehyde dehydrogenases or reductases, leading to its oxidation to a carboxylic acid or reduction to an alcohol, respectively.

Abiotic Transformations: The stability of this compound is subject to abiotic conditions such as pH and the presence of other reactive chemical species. The malondialdehyde moiety is known to be reactive, especially under acidic conditions where it can react with compounds like nitrite, which can lead to its degradation and an underestimation in analytical assays. semanticscholar.org The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that is typically acid-catalyzed. rsc.org This suggests that under certain pH conditions, the reverse reaction or other rearrangements might be possible, although quinoxalines are generally stable aromatic systems.

Investigation of Redox Properties and Participation in Electron Transfer Processes in Model Chemical Systems

The redox behavior of this compound is determined by the electronic properties of both the quinoxaline ring system and the malondialdehyde substituent.

Redox Properties of the Quinoxaline Moiety: The quinoxaline ring is an electron-deficient aromatic system, which makes it a good electron acceptor. beilstein-journals.org Quinoxaline derivatives are known to participate in electron transfer processes and are studied for their potential as electron-transporting materials in electronic devices. beilstein-journals.org The introduction of electron-withdrawing groups can enhance their electron-accepting ability. beilstein-journals.org Cyclic voltammetry studies of quinoxaline di-N-oxides have shown that they undergo reduction, and their reduction potentials can be correlated with their biological activity. nih.gov Computational studies on quinoxalin-2(H)-one and its derivatives have calculated their redox potentials, showing that the parent compound has a greater tendency to be reduced compared to derivatives with electron-donating groups. researchgate.net

Participation in Electron Transfer Processes: Photoinduced electron transfer is a key process for many quinoxaline derivatives. nih.gov Upon photoexcitation, quinoxalines can interact with molecular oxygen to generate superoxide (B77818) radical anions via an electron transfer mechanism. nih.gov In the presence of a suitable hydrogen donor like methanol (B129727), excited states of quinoxalines can engage in proton-coupled electron transfer (PCET), leading to the formation of hydrogenated radical species. acs.org This highlights the ability of the quinoxaline core to act as both a photocatalyst and a hydrogen storage material. acs.org

Advanced Research Applications and Methodological Advancements Pertaining to 2 2 Quinoxalinyl Malondialdehyde

Development of Novel Chemical Sensing and Detection Systems Utilizing the Compound's Unique Structural Features

The structure of 2-(2-Quinoxalinyl)malondialdehyde, featuring a reactive dialdehyde (B1249045) component and an electron-accepting, photophysically active quinoxaline (B1680401) core, makes it a prime candidate for the development of sophisticated chemical sensors. researchgate.net

Integration with Microextraction and Preconcentration Techniques for Trace Analysis

The detection of trace amounts of analytes is a significant challenge in analytical chemistry. Microextraction techniques serve to isolate and concentrate target molecules from complex matrices, thereby enhancing detection sensitivity. While direct studies on this compound are emerging, the principles are well-established for its parent compound, malondialdehyde (MDA), a key biomarker for oxidative stress. nih.govhmdb.ca

Various microextraction methods are employed for aldehyde analysis, including gas-diffusion microextraction (GDME) and dispersive liquid-liquid microextraction (DLLME). mdpi.comnih.govrsc.orgnih.govrsc.orgnih.gov These techniques often involve a derivatization step to convert the volatile and reactive aldehydes into more stable and easily detectable products. For instance, GDME has been successfully used to extract aldehydes from solid and liquid samples, where they are simultaneously derivatized in an acceptor solution. mdpi.comnih.govrsc.org Similarly, DLLME has been validated for MDA analysis in human plasma, where derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) precedes extraction and quantification. nih.govresearchgate.net

The this compound molecule offers a unique advantage in this context. Its malondialdehyde group can undergo the same derivatization reactions, for example, with hydrazines or amines, to facilitate extraction. The quinoxaline moiety, however, provides an intrinsic chromophore and fluorophore, which can be exploited for highly sensitive spectroscopic detection after the extraction and preconcentration steps. This built-in reporter function could potentially simplify assay design by reducing the need for external labeling agents.

Table 1: Comparison of Microextraction Techniques for Aldehyde Analysis

| Technique | Principle | Typical Derivatizing Agent | Advantages | Relevant Application |

| Gas-Diffusion Microextraction (GDME) | Diffusion of volatile analytes through a membrane into an acceptor solution. mdpi.comnih.gov | Acetylacetone, o-phenylenediamine (B120857). nih.govrsc.org | Fast, simple, suitable for solid and liquid samples. mdpi.comrsc.org | Determination of α-diketones in bread, formaldehyde (B43269) in cork. nih.govrsc.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the sample. nih.gov | 2,4-dinitrophenylhydrazine (DNPH). nih.gov | High enrichment factor and recovery, rapid equilibrium. nih.gov | Analysis of MDA in human plasma. nih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | N-methylhydrazine. | Solvent-free, simple, sensitive. | Improved malonaldehyde assay. |

Application of Hyperspectral Imaging for Non-Destructive Analysis in Material or Chemical Arrays

Hyperspectral imaging (HSI) is a powerful, non-invasive analytical technique that combines conventional imaging and spectroscopy. rsc.orgnih.gov It captures a complete spectrum at each pixel of an image, creating a "hypercube" of data that can be used to identify and map the chemical composition of a sample. nih.govresearchgate.net Applications range from medical diagnostics to materials science. rsc.orgnih.gov

While direct HSI studies of this compound are not yet prevalent, the potential is significant. The quinoxaline core of the molecule is known to be part of structures with interesting optical and electronic properties, including fluorescence and electroluminescence. researchgate.netrsc.org These properties are ideal for detection by HSI.

One can envision the application of HSI in the analysis of chemical arrays or materials where this compound is incorporated. For example, if the compound is used as a probe on a microarray, HSI could spatially resolve and quantify binding events by detecting changes in the compound's spectral signature (e.g., a shift in fluorescence wavelength or intensity) upon interaction with a target analyte. This would allow for high-throughput, label-free screening. Similarly, in materials science, HSI could be used to non-destructively monitor the distribution and chemical state of the quinoxaline-malondialdehyde moiety within a polymer matrix or on a surface, providing insights into material homogeneity and degradation. researchgate.net

Application as a Chemical Reference Standard in Diverse Analytical Matrices for Method Calibration and Validation

The accuracy and reliability of any quantitative chemical analysis depend on the availability of high-purity reference standards for calibration and method validation. nih.govresearchgate.net Malondialdehyde (MDA) is a widely measured biomarker of lipid peroxidation, but its high reactivity and instability in its free form pose significant analytical challenges. nih.govwikipedia.org This makes the development of stable derivatives crucial for its accurate quantification. researchgate.net

Methods for MDA analysis are often validated using parameters such as linearity, limit of detection (LOD), precision, and recovery, which are established through calibration curves prepared from standard solutions. nih.govnih.govmdpi.com For instance, in the analysis of MDA in exhaled breath condensate, calibration standards were prepared with final concentrations ranging from 74 to 2220 pg/mL. nih.gov Another method for quantifying MDA in urine and serum used calibration concentrations from 9 to 800 nM. nih.gov

This compound presents itself as a superior candidate for a chemical reference standard compared to free MDA. Its properties include:

Enhanced Stability: The quinoxaline structure imparts greater stability, making it easier to handle, weigh accurately, and store.

Well-Defined Properties: As a crystalline solid, it has a defined melting point and distinct spectroscopic characteristics, ensuring purity and identity. researchgate.net

Versatility: It can be used to calibrate methods based on either the reactivity of the malondialdehyde group or the spectroscopic properties of the quinoxaline ring.

The use of this compound as a reference material would allow for more robust and reproducible calibration of analytical methods designed to measure aldehydes in complex biological and environmental matrices.

Table 2: Analytical Parameters for MDA Method Validation

| Parameter | Description | Example Value (MDA in EBC) | Example Value (MDA in Plasma) |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995. nih.gov | 0.9988. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the blank. | 70 pg/mL. researchgate.net | 0.75 ng/mL. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Not specified. | 3 x LOD. mdpi.com |

| Precision (RSD%) | The closeness of agreement between independent test results. | < 19% (inter-day variation). researchgate.net | Not specified. |

| Recovery (%) | The percentage of the true concentration of a substance recovered during the analytical procedure. | 92–106.5%. researchgate.net | 95.8%. nih.gov |

Design and Synthesis of Responsive Materials or Chemical Probes Incorporating the Quinoxalinyl-Malondialdehyde Scaffold

The unique bifunctional nature of this compound makes it an excellent building block for creating advanced materials and chemical probes. researchgate.net Responsive or "smart" materials are designed to change their properties in response to external stimuli, such as pH, light, or the presence of a specific chemical species. nih.gov Chemical probes are small molecules used to study biological processes. ljmu.ac.uk

The quinoxaline scaffold itself is a versatile platform for developing functional materials and drugs. researchgate.netnih.govmtieat.orgnih.gov Quinoxaline-containing polymers are noted for their thermal stability and are used in optical and electronic devices. researchgate.netrsc.org Furthermore, the quinoxaline moiety is a core component in many biologically active compounds, including anticancer and antiviral agents. nih.govnih.govresearchgate.netnih.gov

By leveraging the chemistry of both the quinoxaline ring and the malondialdehyde group, novel responsive systems can be designed:

Chemosensors: The malondialdehyde group can react selectively with certain analytes, such as specific amino acids or nucleophiles. wikipedia.org This binding event can alter the electronic environment of the quinoxaline ring, leading to a change in its fluorescence or color, thus signaling the presence of the analyte.

pH-Responsive Materials: The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline can be protonated or deprotonated depending on the pH. This can modulate the photophysical properties of the molecule, allowing it to function as a pH sensor.

Polymer Functionalization: The dialdehyde can act as a cross-linking agent or as a reactive site to graft the quinoxaline unit onto polymer backbones. This could create materials with tailored optical, electronic, or thermal properties. researchgate.net For example, a polymer functionalized with this scaffold could change its conformation or solubility upon reacting with a target molecule.

The synthesis of such materials would typically involve multi-step organic reactions, building upon the known reactivity of quinoxalines and aldehydes to create complex, functional architectures. nih.govnih.gov

Future Perspectives and Emerging Research Avenues in the Field of Quinoxaline-Malondialdehyde Chemistry

The chemistry of quinoxaline and its derivatives is a dynamic and rapidly expanding field. rsc.orgmtieat.orgnih.gov The fusion of this scaffold with the malondialdehyde functional group creates a platform with significant potential for future research and innovation.

Emerging research avenues for this compound and related structures include:

Advanced Biosensors: Building on its potential as a chemical probe, future work could focus on developing highly selective and sensitive biosensors for disease biomarkers. For example, by attaching specific recognition elements (like antibodies or aptamers) to the scaffold, sensors targeting proteins or nucleic acids could be created.

Theranostics: The compound could be explored for theranostic applications, where it serves as both a diagnostic imaging agent (via the fluorescent quinoxaline core) and a therapeutic agent. The malondialdehyde group could be used to covalently bind to and inactivate specific biological targets, a strategy employed by other reactive molecules in drug design.

Organic Electronics: The electron-accepting nature of the quinoxaline ring makes these compounds interesting for applications in organic electronics. researchgate.net Future research could investigate the synthesis of polymers and small molecules incorporating the quinoxalinyl-malondialdehyde unit for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.netacs.org

Catalysis: The quinoxaline structure can be modified to create chiral ligands for asymmetric catalysis. The malondialdehyde portion could serve as an anchor point to immobilize these catalysts on solid supports, facilitating their recovery and reuse.

Green Chemistry: A continuing focus will be on developing more sustainable and cost-effective synthetic routes to quinoxaline derivatives, minimizing waste and the use of hazardous reagents. nih.gov

Q & A

Basic: What is the recommended synthetic pathway for 2-(2-Quinoxalinyl)malondialdehyde, and how can purity be optimized?

Answer:

The synthesis typically involves reacting malondialdehyde with quinoxaline derivatives under acidic conditions to form stable hydrazone derivatives. For example, analogous compounds like 2-(4-Methoxyphenyl)malondialdehyde are synthesized via condensation reactions between aldehydes and hydrazines . Key steps include:

- Reaction optimization : Adjusting pH (acidic medium) and temperature (room temperature to 60°C) to enhance yield.

- Purification : Use column chromatography or recrystallization to isolate the compound.

- Purity verification : Validate via HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Basic: How is this compound quantified in biological samples?

Answer:

Derivatization with hydrazine-based reagents (e.g., 2,4-dinitrophenylhydrazine) followed by HPLC-UV or spectrophotometric analysis (at 532 nm) is standard. For example:

Sample preparation : Extract aldehydes using solid-phase extraction (SPE) to remove interfering lipids .

Derivatization : React with 2,4-dinitrophenylhydrazine to form chromophores.

Calibration : Use external standards (e.g., malondialdehyde bis(dimethyl acetal)) for quantification .

Basic: What are the primary biological applications of this compound in oxidative stress research?

Answer:

It serves as a derivatization agent for endogenous aldehydes (e.g., malondialdehyde) in lipid peroxidation studies. Applications include:

- Biomarker detection : Quantifying oxidative damage in tissues using HPLC or ELISA .

- Mechanistic studies : Investigating reactive oxygen species (ROS)-mediated pathways in diseases like diabetes or cancer .

Advanced: How can researchers address discrepancies in malondialdehyde (MDA) measurements across studies using this compound derivatives?

Answer:

Common pitfalls and solutions:

- Interference : Co-eluting aldehydes (e.g., 4-hydroxynonenal) may skew HPLC results. Use tandem mass spectrometry (LC-MS/MS) for specificity .

- Sample stability : MDA degrades rapidly. Add antioxidants (e.g., butylated hydroxytoluene) during sample preparation .

- Method validation : Cross-validate results with thiobarbituric acid reactive substances (TBARS) assay or fluorometric methods .

Advanced: What experimental controls are critical when studying this compound in cell culture models?

Answer:

- Negative controls : Include untreated cells and solvent-only (e.g., DMSO) groups to rule out non-specific effects.

- Positive controls : Use hydrogen peroxide or ferrous sulfate to induce lipid peroxidation .

- Blank reactions : Run derivatization reactions without biological samples to detect reagent artifacts .

Advanced: How does the structural modification of this compound affect its reactivity with biomolecules?

Answer:

The quinoxaline ring enhances electron-deficient character , increasing reactivity with nucleophilic sites (e.g., lysine residues in proteins). Key factors:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize hydrazone derivatives, improving detection sensitivity .

- Cross-reactivity : Test specificity using knockout cell lines (e.g., aldehyde dehydrogenase-deficient models) .

Methodological: What safety protocols are essential when handling this compound?

Answer:

Based on safety data sheets for related quinoxaline derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN166 standard) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Methodological: How can researchers validate the stability of this compound in long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.